molecular formula C14H21N5O2S B4255369 4-cyclohexyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide

4-cyclohexyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide

Cat. No. B4255369
M. Wt: 323.42 g/mol
InChI Key: UHICYBZSFAHCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclohexyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CTOP and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of CTOP involves its interaction with the mu-opioid receptor. CTOP acts as a competitive antagonist of the mu-opioid receptor, which reduces the binding of endogenous opioids to the receptor. This results in the inhibition of the downstream signaling pathways, which leads to the reduction of pain and other physiological effects.
Biochemical and Physiological Effects
CTOP has been shown to have various biochemical and physiological effects in different animal models. Studies have shown that CTOP can reduce pain in animal models of acute and chronic pain. Additionally, CTOP has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

CTOP has several advantages as a research tool. It has high selectivity and affinity for the mu-opioid receptor, which makes it an ideal tool for studying the role of this receptor in different physiological processes. However, one of the limitations of CTOP is its poor solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on CTOP. One of the significant areas of research is the development of new analgesics based on CTOP. Researchers are also exploring the potential of CTOP as a tool for studying the role of the mu-opioid receptor in different physiological processes. Additionally, there is a need for further studies to explore the potential side effects of CTOP and its safety profile in humans.
Conclusion
In conclusion, CTOP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of CTOP involves the reaction of 3-methyl-1,2,4-thiadiazol-5-amine with cyclohexyl isocyanate and 3-oxopiperazine-1-carboxylic acid. CTOP has been extensively studied for its potential applications in pain management, and its mechanism of action involves its interaction with the mu-opioid receptor. CTOP has several advantages as a research tool, but there are also limitations to its use. There are several future directions for research on CTOP, including the development of new analgesics and the exploration of its potential side effects and safety profile in humans.

Scientific Research Applications

CTOP has been extensively studied for its potential applications in various fields of research. One of the significant areas of research is its role in pain management. CTOP has been shown to act as an antagonist of the mu-opioid receptor, which is involved in the modulation of pain. This property makes CTOP a potential candidate for the development of new analgesics with reduced side effects.

properties

IUPAC Name

4-cyclohexyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2S/c1-10-15-13(22-17-10)16-14(21)18-7-8-19(12(20)9-18)11-5-3-2-4-6-11/h11H,2-9H2,1H3,(H,15,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHICYBZSFAHCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NC(=O)N2CCN(C(=O)C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-cyclohexyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide
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4-cyclohexyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide
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4-cyclohexyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide
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4-cyclohexyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide
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4-cyclohexyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide
Reactant of Route 6
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4-cyclohexyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-oxopiperazine-1-carboxamide

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